molecular formula C19H14F3NO4 B3729607 Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B3729607
M. Wt: 377.3 g/mol
InChI Key: LXJFBEPJHRQZDP-NTEUORMPSA-N
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Description

Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that features a trifluoromethyl group, a furan ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is performed between 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde and a compound containing an active methyl or methylene group, such as methyl 2-cyanoacetate . The reaction conditions often include the use of a base catalyst and may be enhanced by microwave irradiation to improve yield and reaction rate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the Knoevenagel condensation reaction under controlled conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon (Pd/C), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its biological activity . The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of a trifluoromethyl group, furan ring, and pyrrole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl (5E)-4-hydroxy-2-methyl-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO4/c1-10-16(18(25)26-2)17(24)14(23-10)9-13-6-7-15(27-13)11-4-3-5-12(8-11)19(20,21)22/h3-9,24H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJFBEPJHRQZDP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

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